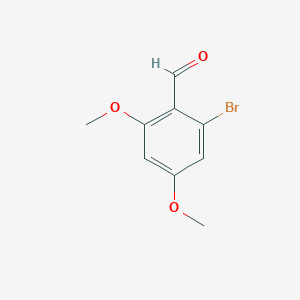

2-Bromo-4,6-dimethoxybenzaldehyde

Descripción

Significance of Aryl Halides in Chemical Transformations

Aryl halides, which are compounds containing a halogen atom directly attached to an aromatic ring, are of paramount importance in modern organic chemistry. Their significance lies in their ability to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. facs.websitescienceopen.com These reactions, often catalyzed by transition metals like palladium, nickel, and copper, have revolutionized the way chemists approach the synthesis of complex organic molecules. facs.websitescienceopen.com

The development of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, has been a major driver in this field. nih.govacs.org These methods allow for the precise and efficient connection of different molecular fragments, with aryl halides serving as key electrophilic partners. nih.gov While aryl iodides and bromides were initially the most commonly used substrates, advancements in catalyst and ligand design have expanded the scope to include more challenging aryl chlorides and even phenolic derivatives. acs.org The versatility of aryl halides in these transformations has made them indispensable tools for the synthesis of pharmaceuticals, natural products, and advanced materials. rsc.org

Role of Dimethoxybenzaldehyde Scaffolds in Molecular Design

The dimethoxybenzaldehyde scaffold is a recurring structural motif in a multitude of biologically active compounds and is considered a privileged scaffold in drug discovery. researchgate.net The methoxy (B1213986) groups can influence the electronic and steric properties of the molecule, impacting its binding affinity and selectivity for biological targets. vulcanchem.com For instance, dimethoxybenzene derivatives are recognized as critical components in the design of kinase inhibitors, a significant class of therapeutic agents. vulcanchem.com

Furthermore, the aldehyde functional group on the dimethoxybenzaldehyde core provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities and the construction of extensive compound libraries for drug screening. The specific substitution pattern of the methoxy groups on the benzaldehyde (B42025) ring can significantly alter the biological activity of the resulting derivatives. For example, 2,5-dimethoxybenzaldehyde (B135726) has been used as a starting material for the synthesis of psychedelic phenethylamines like 2C-B. wikipedia.org This highlights the importance of the dimethoxybenzaldehyde framework in medicinal chemistry and the development of new therapeutic agents.

Overview of 2-Bromo-4,6-dimethoxybenzaldehyde within the Context of Brominated Aromatic Systems

This compound is a specific example of a halogenated benzaldehyde derivative that combines the key features of an aryl bromide and a dimethoxybenzaldehyde. vulcanchem.com Its chemical structure, featuring a bromine atom positioned between two methoxy groups on the benzaldehyde ring, makes it a valuable intermediate in organic synthesis. The bromine atom can participate in various cross-coupling reactions, while the aldehyde and methoxy groups offer sites for further functionalization.

The synthesis of related brominated dimethoxybenzaldehydes, such as 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and 4-bromo-2,5-dimethoxybenzaldehyde, has been documented through the bromination of the corresponding dimethoxybenzaldehyde precursors. mdma.chdesigner-drug.comsunankalijaga.org These reactions often yield a mixture of isomers, and the specific reaction conditions can influence the product distribution. The isolation and characterization of these brominated isomers are crucial for their subsequent use in targeted synthetic applications. The study of these brominated aromatic systems contributes to a deeper understanding of electrophilic aromatic substitution reactions and provides access to a diverse range of building blocks for chemical synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| Molecular Formula | C9H9BrO3 | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 245.07 g/mol | nih.gov |

| CAS Number | 81574-69-8 | sigmaaldrich.combldpharm.comapolloscientific.co.uk |

| Physical Form | Solid | cymitquimica.com |

| InChI Key | PEKSAHQVDKQWST-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

| SMILES | COC1=CC(=C(C(=C1)Br)C=O)OC | nih.gov |

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) stands as the principal pathway for introducing a bromine atom onto the aromatic core of dimethoxybenzaldehydes. This class of reactions involves the attack of an electrophile, in this case, a bromonium ion (Br⁺) or a polarized bromine molecule, on the electron-rich benzene (B151609) ring. The inherent directing effects of the substituents already present on the ring play a critical role in determining the position of the incoming bromine atom.

The logical and common precursor for the synthesis of this compound is 3,5-dimethoxybenzaldehyde (B42067). In this precursor, the aromatic ring is heavily influenced by the electronic properties of two methoxy groups and one aldehyde group. The bromination reaction involves the careful selection of a brominating agent and reaction conditions to favor substitution at the C-2 position over other potential sites.

The outcome of the bromination of 3,5-dimethoxybenzaldehyde is dictated by a delicate interplay of electronic and steric factors, which are governed by the substituents on the aromatic ring. The control of regioselectivity is paramount to achieving a high yield of the desired 2-bromo isomer.

Bromination of Precursor Dimethoxybenzaldehydes

Regioselective Bromination Strategies

Influence of Methoxy Substituents on Ortho/Para Directing Effects

The two methoxy (-OCH₃) groups on the precursor, 3,5-dimethoxybenzaldehyde, are powerful activating groups. They strongly direct incoming electrophiles to the ortho and para positions. This is due to their ability to donate electron density to the aromatic ring through the resonance effect (mesomeric effect), which involves the lone pairs of electrons on the oxygen atoms.

For 3,5-dimethoxybenzaldehyde, the directing effects are as follows:

The methoxy group at C-3 directs to its ortho positions (C-2 and C-4) and its para position (C-6).

The methoxy group at C-5 directs to its ortho positions (C-4 and C-6) and its para position (C-2).

Consequently, the C-2, C-4, and C-6 positions are all strongly activated towards electrophilic attack. This activation stabilizes the carbocation intermediate, known as an arenium ion or sigma complex, that is formed during the reaction mechanism.

Steric and Electronic Factors Governing Regioselectivity

While the methoxy groups activate the C-2, C-4, and C-6 positions, the aldehyde (-CHO) group at C-1 is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. However, the combined activating force of two methoxy groups generally overrides the deactivating nature of the aldehyde group, ensuring that substitution occurs.

The regioselectivity of the bromination is therefore a competition between the three activated sites:

Position C-4: This position is ortho to both methoxy groups and para to the aldehyde group. It is electronically highly activated.

Positions C-2 and C-6: These positions are equivalent. They are ortho to the aldehyde group, ortho to one methoxy group, and para to the other.

A critical factor in determining the final product distribution is steric hindrance. The C-2 and C-6 positions are flanked by the relatively bulky aldehyde group, which can impede the approach of the electrophile. socratic.org In contrast, the C-4 position is sterically less hindered. This suggests that under thermodynamic control, the formation of 4-bromo-3,5-dimethoxybenzaldehyde (B126845) might be favored. sigmaaldrich.comgla.ac.uk However, the formation of the desired this compound is known to occur, suggesting that under specific, kinetically controlled conditions, attack at the C-2 position can be achieved selectively. glpbio.comchemsynthesis.com Studies on the bromination of analogous compounds like 3,5-dimethoxytoluene (B1218936) have shown that reaction conditions can be finely tuned to favor one isomer over another. gla.ac.uk

The choice of brominating agent and solvent system is crucial for controlling the reaction's outcome. Molecular bromine (Br₂) is a common and effective brominating agent for activated aromatic rings.

Brominating Agents and Reaction Conditions

Utilization of Molecular Bromine (Br₂) in Various Solvents (e.g., Acetic Acid, Methanol (B129727), Chloroform)

Molecular bromine is frequently employed in a variety of polar and non-polar solvents, each influencing the reaction's rate and selectivity.

Acetic Acid: Glacial acetic acid is a widely used solvent for the bromination of various dimethoxybenzaldehydes. For instance, the bromination of 3,4-dimethoxybenzaldehyde (B141060) with molecular bromine in acetic acid proceeds at room temperature to yield 2-bromo-4,5-dimethoxybenzaldehyde with high efficiency. google.comgoogle.com Similarly, treating 2,5-dimethoxybenzaldehyde with bromine in acetic acid gives a mixture of brominated products. tandfonline.com

Methanol: Methanol has been successfully used as a solvent for the bromination of 3,4-dimethoxybenzaldehyde, providing excellent yields of the 2-bromo isomer (90-92%). mdma.ch The reaction is typically conducted at or slightly above room temperature. While the reaction of bromine with methanol can be exothermic, it is manageable on a laboratory scale with appropriate cooling. mdma.ch

Chloroform: Chloroform is another solvent option for electrophilic bromination, sometimes used to enhance regioselectivity.

The table below summarizes research findings for the bromination of various dimethoxybenzaldehyde precursors using molecular bromine.

| Precursor | Brominating Agent | Solvent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Br₂ | Methanol | Addition with cooling (<40°C), then 1 hr stir | 2-Bromo-4,5-dimethoxybenzaldehyde | 90-92% | mdma.ch |

| 3,4-Dimethoxybenzaldehyde | Br₂ | Glacial Acetic Acid | Stir at 20-30°C for 6 hrs | 2-Bromo-4,5-dimethoxybenzaldehyde | 86.5% | google.comgoogle.com |

| 2,5-Dimethoxybenzaldehyde | Br₂ | Glacial Acetic Acid | Stir at room temp for 2-3 days | 4-Bromo-2,5-dimethoxybenzaldehyde and 6-Bromo-2,5-dimethoxybenzaldehyde | 95% (mixture) | tandfonline.com |

In Situ Bromine Generation (e.g., KBrO₃/HBr System)

To circumvent the hazards associated with handling molecular bromine, in situ generation methods have been developed. One such approach involves the use of potassium bromate (B103136) (KBrO₃) in the presence of hydrobromic acid (HBr). In this system, KBrO₃ acts as an oxidizing agent, reacting with HBr to produce bromine directly within the reaction mixture. sunankalijaga.orgsunankalijaga.org This method is considered safer as it avoids the direct handling of toxic and reactive Br₂. sunankalijaga.orgsunankalijaga.org

The reaction proceeds via an electrophilic aromatic substitution mechanism. sunankalijaga.orgsunankalijaga.org The generated bromine forms a bromonium ion (Br⁺) in the acidic environment, which then acts as the electrophile. This electrophile is attacked by the electron-rich aromatic ring of the starting material, such as veratraldehyde (3,4-dimethoxybenzaldehyde), leading to the substitution of a hydrogen atom with a bromine atom. sunankalijaga.org Research has shown that this method can produce 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde in good yields. sunankalijaga.orgsunankalijaga.org For instance, one study reported a yield of 82.03% when using 1.0 gram of veratraldehyde. sunankalijaga.orgsunankalijaga.org

The use of glacial acetic acid can aid in the formation of the bromonium ion. sunankalijaga.org Following the reaction, the product is typically precipitated by pouring the mixture into ice water and can be further purified by recrystallization from a solvent like ethanol (B145695). sunankalijaga.org

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination of electron-rich aromatic compounds, including phenols and anilines. missouri.eduwikipedia.org It is considered a safer alternative to liquid bromine. researchgate.net The reactivity of NBS can be influenced by the solvent and the presence of catalysts. For the bromination of aromatic rings, polar solvents are often employed. mychemblog.com Using dimethylformamide (DMF) as the solvent can lead to high para-selectivity. wikipedia.org

In the context of synthesizing substituted bromobenzaldehydes, NBS has been used for the bromination of hydroxy-dimethoxybenzaldehyde derivatives. For example, 2-hydroxy-3-bromo-4,6-dimethoxybenzaldehyde (B8535836) has been successfully brominated with NBS in glacial acetic acid to yield 2-hydroxy-3,5-dibromo-4,6-dimethoxybenzaldehyde. prepchem.com The reaction is typically warmed to facilitate the reaction and then cooled, with the product being isolated after dilution with water. prepchem.com

It is important to use freshly recrystallized NBS to minimize side reactions, such as the formation of dibromo compounds. missouri.edu The reaction conditions, particularly the solvent, are crucial. While NBS in non-polar solvents like carbon tetrachloride is used for allylic and benzylic brominations via a radical mechanism, wikipedia.orgmychemblog.com its use in polar or acidic media favors electrophilic aromatic substitution. mychemblog.com

Formylation Reactions on Brominated Dimethoxybenzene Precursors

An alternative synthetic strategy involves introducing the aldehyde group onto an already brominated dimethoxybenzene ring. This two-step approach can offer advantages in terms of regioselectivity.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The Vilsmeier reagent, typically a chloromethyleniminium salt, is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃). organic-chemistry.orgthieme-connect.com This electrophilic species then attacks the activated aromatic ring, and subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. organic-chemistry.org

This method has been successfully applied to the synthesis of this compound from 3,5-dimethoxybromobenzene. rsc.org The reaction is typically carried out by adding POCl₃ to a solution of the brominated precursor in DMF at a low temperature, followed by heating to drive the reaction to completion. rsc.org The product is then isolated by quenching the reaction mixture with ice water and adjusting the pH. rsc.org A reported yield for this transformation is a high 91%. rsc.org

Other formylation strategies can also be employed. One such method involves the bromomethylation of a suitable precursor, followed by oxidation to the aldehyde. For instance, 1-bromo-2,5-dimethoxybenzene (B144562) can be bromomethylated using reagents like paraformaldehyde and hydrogen bromide. sciencemadness.org The resulting bromomethylated compound can then be converted to the aldehyde through various oxidative routes. sciencemadness.org

One pathway involves the hydrolysis of the bromomethyl group to an alcohol, which is subsequently oxidized to the aldehyde. sciencemadness.org Another approach is the Sommelet reaction, where the bromomethyl derivative is treated with hexamine, followed by hydrolysis to yield the aldehyde. Alternatively, oxidation with dimethyl sulfoxide (B87167) (DMSO), known as the Kornblum oxidation, can be used.

Large-Scale Synthesis and Optimization

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates careful consideration of reaction conditions to maximize yield and ensure safety and efficiency.

Scale-Up Studies and Yield Enhancement

Studies have been conducted to optimize the synthesis of bromo-dimethoxybenzaldehyde derivatives for larger scales. In the case of the in situ bromine generation method using veratraldehyde, a scale-up study showed that the yield could be significantly influenced by the reactant mass. Varying the mass of veratraldehyde from 0.5 g to 3.0 g resulted in yields ranging from 21.63% to 82.03%, with the 1.0 g scale providing the highest yield in that particular study. sunankalijaga.orgsunankalijaga.org

For the bromination of 3,4-dimethoxybenzaldehyde, substituting methanol for acetic acid as the solvent has been reported to improve the yield of 2-bromo-4,5-dimethoxybenzaldehyde to 90-92% on a large scale. mdma.ch This procedure has been successfully scaled up to 100 kg quantities with consistent high yields. mdma.ch The process involves adding bromine to a methanol solution of the starting material, followed by heating and then precipitation of the product by adding water. mdma.ch

The Vilsmeier-Haack formylation of 3,5-dimethoxybromobenzene has also proven to be efficient, with a reported yield of 91% for the synthesis of this compound, indicating its potential for high-yield production. rsc.org

Interactive Data Table: Scale-Up Study of 2-bromo-4,5-dimethoxybenzaldehyde Synthesis sunankalijaga.orgsunankalijaga.org

| Starting Material (Veratraldehyde) Mass (g) | Yield (%) |

|---|---|

| 0.5 | 21.63 |

| 1.0 | 82.03 |

| 2.0 | 69.38 |

| 3.0 | 69.84 |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4,6-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKSAHQVDKQWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4,6 Dimethoxybenzaldehyde

Process Efficiency and Industrial Applicability

The efficient synthesis of 2-bromo-4,6-dimethoxybenzaldehyde is crucial for its application in further chemical manufacturing. Research has focused on optimizing reaction conditions to maximize yields and ensure the process is scalable for industrial production.

One documented method for the preparation of this compound starts from 3,5-dimethoxybromobenzene. rsc.org In this process, a solution of 3,5-dimethoxybromobenzene in dimethylformamide (DMF) is treated with phosphorus oxychloride (POCl₃) at 0 °C. The mixture is then heated to 90 °C and stirred for 6 hours. This Vilsmeier-Haack type formylation reaction has demonstrated a high yield of 91%. rsc.org The work-up procedure involves pouring the reaction mixture into ice water and quenching with potassium hydroxide (B78521) (KOH) to a pH of 14, followed by extraction with ethyl acetate. rsc.org The high yield suggests a very efficient conversion process under these specific laboratory conditions.

While detailed industrial-scale production data for this compound is not extensively published, the synthesis of the closely related isomer, 2-bromo-4,5-dimethoxybenzaldehyde (B182550), offers valuable insights into potential industrial applicability. The synthesis of this isomer from 3,4-dimethoxybenzaldehyde (B141060) has been successfully scaled up to 100 kg quantities, achieving high yields of 90-92%. mdma.ch This large-scale process involves the bromination of veratraldehyde in methanol (B129727), followed by distillation and precipitation to isolate the product. mdma.ch The success of this large-scale synthesis for a similar compound suggests that the synthetic routes to this compound could also be amenable to industrial production with appropriate process development and optimization.

The following table summarizes the key parameters of a reported laboratory-scale synthesis of this compound:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 3,5-Dimethoxybromobenzene | POCl₃ | DMF | 6 hours | 0 °C to 90 °C | 91 |

Reaction Chemistry and Derivatization Strategies

Carbonyl Group Reactivity of the Aldehyde Moiety

The aldehyde functional group in 2-Bromo-4,6-dimethoxybenzaldehyde is a primary center for a variety of chemical reactions, including nucleophilic additions, reductions, and condensations. These transformations allow for the construction of more complex molecular architectures.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. This fundamental reaction allows for the introduction of a wide range of substituents. For instance, the carbonyl group can react with nucleophiles to form corresponding alcohols or other derivatives. smolecule.com This reactivity is a cornerstone of its utility as a building block in organic synthesis.

Reduction to Corresponding Alcohols or Hydrocarbons

The aldehyde group can be reduced to either a primary alcohol or a methyl group. For example, this compound can be reduced to 4-bromo-2,6-dimethoxytoluene. smolecule.com This transformation is typically achieved using common reducing agents. The resulting alcohol, (2-Bromo-4,6-dimethoxyphenyl)methanol, can serve as an intermediate for further synthetic modifications.

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound provide a powerful tool for the synthesis of a diverse array of heterocyclic and open-chain compounds.

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of this compound, it can be reacted with appropriately substituted acetophenones to yield chalcone (B49325) derivatives. researchgate.netnih.govnih.gov The general scheme for this reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone system characteristic of chalcones. nih.govnih.govd-nb.info The reaction conditions can be varied, with catalysts such as sodium hydroxide (B78521) or potassium hydroxide in solvents like ethanol (B145695) being commonly employed. nih.gov Microwave-assisted protocols have also been developed to improve reaction efficiency and yields. nih.govd-nb.info

For instance, the reaction of this compound with 2'-hydroxyacetophenone (B8834) in the presence of a base would yield a 2'-hydroxy-2-bromo-4,6-dimethoxychalcone derivative. researchgate.netresearchgate.net

Table 1: Examples of Reagents and Conditions for Claisen-Schmidt Condensation

| Aldehyde | Ketone | Catalyst | Solvent | Product Type |

| This compound | Substituted Acetophenone | NaOH or KOH | Ethanol | Chalcone |

| 3,4-Dimethoxybenzaldehyde (B141060) | 2,4-Dihydroxyacetophenone | NaOH | Ethanol/Water | Chalcone |

| Various Benzaldehydes | Acetone | NaOH | Water/Microwave | Benzalacetone |

This table provides illustrative examples of reagents and conditions for the Claisen-Schmidt condensation reaction to synthesize chalcones and related compounds.

Pyrazole (B372694) moieties are prevalent in many pharmaceutically important compounds. The aldehyde functionality of this compound serves as a key handle for the construction of pyrazole rings. A common synthetic strategy involves the condensation of the aldehyde with a hydrazine (B178648) derivative. derpharmachemica.com For example, reaction with hydrazine hydrate (B1144303) can lead to the formation of a pyrazole ring. The specific substitution pattern on the resulting pyrazole can be controlled by the choice of the hydrazine and subsequent reaction conditions. derpharmachemica.comsemanticscholar.org

One approach involves the initial formation of a chalcone from this compound, which then undergoes a cyclocondensation reaction with a hydrazine to form the pyrazole ring. mdpi.com Another method involves the direct reaction of the aldehyde with a substituted hydrazine and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), in a one-pot synthesis. derpharmachemica.com

Table 2: Synthesis of Pyrazole Derivatives

| Starting Material | Reagent(s) | Key Reaction Type | Resulting Derivative |

| This compound derived Chalcone | Hydrazine Hydrate | Cyclocondensation | Pyrazole |

| 3,4-Dimethoxybenzaldehyde | 2-Cyanoacetohydrazide | Condensation | Pyrazole-carbonitrile |

| 2-Bromo-4,5-dimethoxybenzaldehyde (B182550) | Hydrazine derivatives | Condensation | Pyrazole derivatives |

This table outlines different synthetic routes to pyrazole derivatives starting from substituted benzaldehydes.

Cinnamonitrile derivatives, characterized by a cyano group conjugated with a carbon-carbon double bond, can be synthesized from this compound. A common method is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene group, such as malononitrile or cyanoacetic acid, in the presence of a basic catalyst.

For example, the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with cyanoacetic acid followed by reduction and decarboxylation can yield 2-bromo-4,5-dimethoxy benzenepropanenitrile. google.com A more direct route involves the condensation of the aldehyde with acetonitrile (B52724) in the presence of a catalyst to form the corresponding cinnamonitrile. google.com

Aromatic Ring Functionalization via the Bromine Atom

The bromine atom on the aromatic ring is a pivotal functional handle for introducing molecular complexity. It readily participates in various metal-catalyzed cross-coupling reactions and can be targeted for substitution or involvement in cyclization pathways.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the bromine substituent of this compound serves as an excellent electrophilic partner. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly noteworthy. scispace.com While direct Suzuki couplings on this compound are feasible, a common strategy involves its conversion to a boronic ester derivative first, via a Miyaura borylation, which can then be coupled with another aryl or vinyl halide.

A key example is the synthesis of 2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This transformation is achieved by reacting this compound with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. mdpi.com This boronate ester is a stable, versatile intermediate ready for subsequent Suzuki coupling reactions. mdpi.com The efficiency of such couplings can be enhanced by using specialized dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, which are known to improve reaction rates and catalyst stability. scispace.com

Research on related structures further illustrates the utility of this approach. For instance, methyl-2-bromo-4,6-dimethoxybenzoate, which is derived from the parent aldehyde, has been successfully used in Suzuki-Miyaura reactions to couple with alkyl boronates. rsc.org These reactions highlight the robustness of palladium catalysis for creating new C-C bonds at the C2 position of the bromo-dimethoxybenzaldehyde scaffold.

| Reactant | Reagents | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Bis(pinacolato)diboron, Potassium Acetate | Pd(dppf)Cl₂ | 2,4-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 67.8% | mdpi.com |

Direct nucleophilic aromatic substitution (SNAr) on electron-rich aromatic rings like this compound is generally difficult due to the electron-donating nature of the methoxy (B1213986) groups. However, copper-catalyzed conditions, often referred to as Ullmann-type reactions, can facilitate the substitution of the bromine atom with various nucleophiles.

The bromine atom can be replaced by an alkoxy group through copper-catalyzed nucleophilic substitution. Studies on the closely related isomer, 2-Bromo-4,5-dimethoxybenzaldehyde, demonstrate that treatment with sodium methoxide (B1231860) in the presence of a copper(I) bromide catalyst effectively yields 2,4,5-trimethoxybenzaldehyde. mdma.ch A similar strategy has been reported for other brominated phenolic aldehydes, such as 5-bromoveratraldehyde, which undergoes methoxylation using sodium methoxide with copper(II) chloride as the catalyst. mdma.ch These findings strongly suggest that this compound could be converted to 2,4,6-trimethoxybenzaldehyde (B41885) under similar copper-catalyzed conditions, providing a route to further functionalized benzaldehyde (B42025) derivatives.

| Substrate | Nucleophile | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4,5-dimethoxybenzaldehyde | Sodium Methoxide | CuBr | Methanol (B129727) | 2,4,5-Trimethoxybenzaldehyde | mdma.ch |

| 5-Bromoveratraldehyde | Sodium Methoxide | CuCl₂ | Methanol/DMF | 3,4,5-Trimethoxybenzaldehyde | mdma.ch |

Based on the successful copper-catalyzed alkoxylation of related bromo-dimethoxybenzaldehydes, it is proposed that thiolate nucleophiles could also be employed to displace the bromine atom. mdma.ch This reaction would likely proceed under similar copper-catalyzed conditions to yield the corresponding aryl thioether. Such a transformation would introduce a sulfur-based functional group, opening up further avenues for derivatization and application in areas such as materials science and medicinal chemistry.

The bromine atom's position ortho to the aldehyde group makes this compound a potential precursor for intramolecular cyclization reactions to form fused ring systems. A notable example is the Parham cyclialkylation, which can be used to synthesize benzocyclobutenes. Research on the related isomer, 6-bromo-2,5-dimethoxybenzaldehyde, has demonstrated a successful multi-step sequence to form 3,6-dimethoxybenzocyclobutene. mdma.ch

This strategy involves several key steps:

Side-chain Elongation: The aldehyde is first converted to an intermediate with a two-carbon side chain, for instance, via a Wittig reaction. mdma.ch

Functional Group Manipulation: The side chain is then manipulated, typically involving reduction to an alcohol and subsequent conversion to an alkyl halide (e.g., a bromide). mdma.ch

Cyclization: The final step involves a lithium-halogen exchange on the alkyl halide side chain using an organolithium reagent like n-butyllithium. The resulting carbanion then acts as an intramolecular nucleophile, attacking the aromatic ring and displacing the ortho-bromine substituent to form the strained four-membered ring of the benzocyclobutene core. mdma.ch

Given that the bromine in this compound is also positioned ortho to a modifiable side chain (the aldehyde), a similar synthetic route could be envisioned to produce substituted dimethoxybenzocyclobutene derivatives.

Nucleophilic Aromatic Substitution on the Bromine Substituent

Transformations Involving Methoxy Groups

The two methoxy groups on the aromatic ring are relatively stable ether linkages, but they can be cleaved under specific conditions to yield phenolic hydroxyl groups. The most common reagent for this transformation is boron tribromide (BBr₃). rsc.org The reaction with BBr₃ can selectively remove one or both methyl groups, depending on the reaction conditions and stoichiometry. rsc.org This demethylation reaction transforms this compound into brominated hydroxy-methoxybenzaldehydes or the corresponding bromo-dihydroxybenzaldehyde. The resulting phenolic compounds offer new reaction sites for O-alkylation, O-acylation, or other derivatizations of the hydroxyl groups.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis for Proton Environments and Coupling Patterns

The proton NMR (¹H NMR) spectrum of 2-bromo-4,6-dimethoxybenzaldehyde provides detailed information about the different types of protons and their neighboring environments within the molecule.

Aldehyde Proton: A singlet is observed for the aldehyde proton (-CHO), typically appearing in the downfield region of the spectrum.

Aromatic Protons: The aromatic region of the spectrum shows two singlets, corresponding to the two non-equivalent protons on the benzene (B151609) ring.

Methoxy (B1213986) Protons: Two distinct singlets are observed for the two methoxy groups (-OCH₃), indicating they are in different chemical environments.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 10.4 | Singlet |

| Aromatic (Ar-H) | 7.01 | Singlet |

| 6.93 | Singlet | |

| Methoxy (-OCH₃) | 3.88 | Singlet |

| 3.87 | Singlet |

¹³C NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum confirms the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal.

Carbonyl Carbon: The aldehyde carbonyl carbon (C=O) appears as a signal in the highly deshielded region of the spectrum.

Aromatic Carbons: The six carbons of the benzene ring give rise to six distinct signals, with their chemical shifts influenced by the attached substituents (bromo, methoxy, and aldehyde groups).

Methoxy Carbons: The two methoxy carbons appear as distinct signals in the upfield region of the spectrum.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190.9 |

| Aromatic (Ar-C) | 155.4 |

| 150.4 | |

| 124.8 | |

| 117.1 | |

| 114.7 | |

| 111.4 | |

| Methoxy (-OCH₃) | 57.2 |

| 56.6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. vscht.cz

Identification of Key Functional Groups (e.g., Carbonyl, Aromatic C=C, C-O Ether, C-Br)

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.

Carbonyl (C=O) Stretch: A strong absorption band is observed for the carbonyl group of the aldehyde.

Aromatic C=C Stretch: Absorptions corresponding to the carbon-carbon double bond stretching vibrations within the aromatic ring are present.

C-O Ether Stretch: The spectrum shows stretching vibrations for the C-O bonds of the two methoxy groups.

C-Br Stretch: An absorption band indicative of the carbon-bromine bond is also observed.

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| Carbonyl (C=O) | 1696 |

| Aromatic (C=C) | 1479 |

| C-O Ether | 1264 |

| C-Br | 1032 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Determination of Molecular Ion and Fragmentation Patterns

The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight. uni.lu The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). oup.com

The fragmentation pattern provides additional structural information. Common fragmentation pathways include the loss of a hydrogen atom, a methyl group (-CH₃), a formyl radical (-CHO), or a bromo radical (-Br). oup.comsunankalijaga.org

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M+H]⁺ | 244.9815 | Molecular Ion |

X-ray Diffraction Studies (Applied to related bromo-dimethoxybenzaldehyde isomers)

While specific X-ray diffraction data for this compound is not extensively available in the public domain, analysis of its isomers and other related substituted benzaldehydes provides significant insight into the expected crystalline architecture and intermolecular forces that govern its solid-state structure.

Studies on various bromo-dimethoxybenzaldehyde isomers and other substituted benzaldehydes reveal that their crystal packing is predominantly influenced by a combination of factors including the position of the substituents on the benzene ring, which in turn dictates the nature and geometry of intermolecular interactions. rsc.org For instance, the crystal structure of 3-bromo-4,5-dimethoxybenzaldehyde (B129006) (an isomer of the title compound) has been determined, providing a model for understanding how such molecules arrange in a crystalline lattice. nih.govcymitquimica.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉BrO₃ |

| Isomer | 3-Bromo-4,5-dimethoxybenzaldehyde |

| System | Monoclinic (Typical for related structures) |

| Key Interactions | C-H···O, C-H···Br, π-π stacking |

The stability and architecture of the crystal lattice in brominated benzaldehydes are critically dependent on a variety of intermolecular interactions.

C-H···O Hydrogen Bonds: These are among the most common and significant interactions observed in the crystal structures of substituted benzaldehydes. rsc.org The oxygen atom of the carbonyl group (C=O) or the methoxy groups (-OCH₃) frequently acts as a hydrogen bond acceptor, while aromatic or methyl C-H groups act as donors. rsc.orgmdpi.com These interactions often link molecules into dimers, chains, or more complex three-dimensional networks, providing substantial stabilization to the crystal packing. rsc.orgresearchgate.net

Halogen Bonding (C-H···Br and Br···Br): The bromine atom introduces the possibility of halogen bonding, a highly directional interaction that significantly influences crystal packing. C-H···Br interactions, where a hydrogen atom interacts with the bromine, contribute to the stabilization of the crystal structure. rsc.org In some structures, Type I Br···Br halogen-halogen bonding interactions are also observed, further consolidating the molecular assembly. rsc.org The presence and geometry of these bromine-involved interactions are highly dependent on the substitution pattern on the aromatic ring. rsc.orgontosight.ai

The combination and relative strength of these varied interactions ultimately determine the final crystal structure, influencing physical properties such as melting point and solubility. rsc.orgmdpi.com

| Interaction Type | Description | Stabilization Contribution |

|---|---|---|

| C-H···O | Hydrogen atom from a C-H bond interacts with an oxygen atom (carbonyl or methoxy). | High |

| C-H···Br | Hydrogen atom from a C-H bond interacts with a bromine atom. | Moderate |

| π-π Stacking | Interaction between the electron clouds of adjacent aromatic rings. | Moderate |

| Br···Br | Interaction between bromine atoms of adjacent molecules (halogen bonding). | Variable |

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for the analysis of this compound, ensuring its purity after synthesis and enabling the separation of potential isomers.

Thin Layer Chromatography (TLC) serves as a rapid and effective technique for monitoring the progress of synthetic reactions leading to this compound and for preliminary purity assessment. mdpi.comamazonaws.commdpi.com In a typical application, the compound is spotted on a silica (B1680970) gel plate (e.g., Merck Kieselgel 60 F254), which acts as the stationary phase. amazonaws.commdpi.com A mobile phase, commonly a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used to develop the chromatogram. mdpi.comamazonaws.com The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The position of the spots, visualized under UV light, and their calculated retardation factor (Rf) values, provide a qualitative measure of purity and reaction completion. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. In the synthesis of the related isomer, 2-bromo-4,5-dimethoxybenzaldehyde (B182550), GC-MS was used for characterization. sunankalijaga.orgsunankalijaga.org The gas chromatograph separates the components of a mixture based on their boiling points and affinity for the stationary phase of the capillary column. oup.com The separated components then enter the mass spectrometer, where they are ionized.

The resulting mass spectrum provides crucial structural information. For this compound, the molecular ion peak (M+) would confirm its molecular weight. A characteristic isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be evident in the molecular ion and any bromine-containing fragment ions, confirming the presence of a single bromine atom in the molecule. oup.compsu.edu Analysis of the fragmentation pattern, showing losses of radicals like -CHO and -CH₃, further corroborates the structure. sunankalijaga.org

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity and quantifying this compound, as well as for resolving it from its isomers. mdpi.combldpharm.com The method offers high resolution and sensitivity. A common setup involves a reversed-phase column (e.g., C18) as the stationary phase, with a polar mobile phase, such as a buffered aqueous solution mixed with an organic solvent like methanol (B129727) or acetonitrile (B52724). oup.com Separation is achieved based on the differential partitioning of the analytes between the hydrophobic stationary phase and the polar mobile phase. Brominated compounds often exhibit enhanced retention on reversed-phase columns compared to their non-brominated precursors. psu.edu A UV-Vis detector is typically used for detection, as the aromatic ring and carbonyl group provide strong chromophores. This technique is particularly effective for separating positional isomers, which may not be easily resolved by GC. oup.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, resolution, and sensitivity over traditional high-performance liquid chromatography (HPLC). For the analysis of this compound, UPLC serves as a powerful tool for purity assessment, impurity profiling, and quantitative analysis. The separation is typically achieved using a reversed-phase methodology, where the stationary phase is non-polar and the mobile phase is polar.

The retention of this compound in a reversed-phase UPLC system is primarily governed by hydrophobic interactions between the analyte and the stationary phase. The presence of the non-polar bromo and methoxy groups, along with the benzene ring, contributes to its retention on a non-polar column, such as a C18. The aldehyde functional group, being polar, has less affinity for the stationary phase and more for the polar mobile phase.

A typical UPLC method for the analysis of substituted benzaldehydes, which can be adapted for this compound, would employ a sub-2 µm particle size column to achieve high efficiency and rapid analysis times. A gradient elution is often preferred for separating the main compound from any potential impurities, which may have different polarities. The mobile phase commonly consists of a mixture of an aqueous component (often with a pH-modifying additive like formic acid to ensure peak sharpness) and an organic solvent such as acetonitrile or methanol. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the concentration of the organic solvent to elute more strongly retained components.

Detection is most commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance over a range of wavelengths. This is particularly useful for identifying and quantifying aromatic compounds like this compound, which exhibit strong UV absorbance.

While specific research findings on the UPLC analysis of this compound are not extensively detailed in publicly available literature, the principles of reversed-phase chromatography and methods developed for structurally similar aromatic aldehydes provide a strong basis for method development and validation. For instance, UPLC methods have been successfully developed for the analysis of various phenolic compounds and furanic derivatives in complex matrices, demonstrating the technique's robustness and applicability. researchgate.net

Detailed Research Findings

Although a specific, validated UPLC method for this compound is not published in detail, a hypothetical, yet scientifically sound, method can be proposed based on common practices for similar aromatic aldehydes. The following data tables outline typical parameters that would be established during method development.

Table 1: Typical UPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | PDA at 254 nm |

| Gradient Program | See Table 2 |

Table 2: Example Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

In such a method, this compound would be expected to elute at a specific retention time, and its purity could be determined by integrating the peak area and comparing it to the total area of all detected peaks. Impurities, such as starting materials from its synthesis or by-products, would ideally be well-resolved from the main peak, allowing for their individual quantification. The high efficiency of UPLC would enable the separation of closely related isomers, which might be present as impurities.

Therefore, it is not possible to construct an article that adheres to the user's specified outline and focuses solely on this compound without resorting to speculation or incorrectly applying data from its isomers. Fulfilling the request under these circumstances would compromise the scientific accuracy of the content.

Should detailed computational studies for this compound become publicly available, this topic could be revisited.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Analysis of Intermolecular Interactions

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts between neighboring molecules.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to characterize chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), QTAIM can determine the nature and strength of these interactions.

In the context of bromo-dimethoxybenzaldehyde derivatives, QTAIM has been used to determine the intensity of intermolecular interactions. scielo.brscielo.br The analysis of topological parameters at the BCPs helps to classify interactions as either shared (covalent) or closed-shell (non-covalent). For non-covalent interactions, such as hydrogen bonds and halogen bonds, the electron density at the BCP is typically low, and the Laplacian is positive. researchgate.net QTAIM analysis has confirmed the presence of weak intermolecular interactions in the crystals of these compounds. scielo.br For example, in a study of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), QTAIM analysis revealed low-intensity intermolecular interactions. scielo.br

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and orbital interactions within a molecule and between molecules. It provides a localized picture of chemical bonding and allows for the quantification of hyperconjugative interactions, which are crucial for understanding molecular stability.

NBO analysis has been applied to bromo-dimethoxybenzaldehyde isomers to investigate the stabilizing effects of intermolecular interactions. acs.orgresearchgate.netconsensus.app This method helps in understanding the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, which contributes to the stability of molecular systems. researchgate.net For instance, NBO analysis can reveal the hyperconjugative energies associated with interactions like C-H···O, providing a quantitative measure of their stabilizing effect. scielo.br In a study comparing 2,3-dimethoxybenzaldehyde (B126229) and its brominated derivatives, NBO analysis showed that bromine substitution influences the closed-shell interactions within the crystal structure. acs.orgresearchgate.netconsensus.app

Hyperconjugation Energy Assessment for Stability

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. The energy associated with this delocalization, known as hyperconjugation energy, can be calculated using methods like NBO analysis and provides a measure of molecular stability.

Theoretical studies on bromo-dimethoxybenzaldehyde derivatives have employed hyperconjugation energy calculations to assess the stability of intermolecular interactions. scielo.brscielo.br These calculations, often performed using second-order perturbation theory within the NBO framework, quantify the stabilization energy arising from electron delocalization between donor and acceptor orbitals in interacting molecules. scielo.brresearchgate.net For example, the stability of dimers of bromo-dimethoxybenzaldehyde isomers has been examined by calculating the hyperconjugation energies associated with specific intermolecular contacts. scielo.br These energies help to elucidate the driving forces behind the formation of supramolecular assemblies in the crystalline state. scielo.br

Molecular Modeling for Structure-Activity Relationships (SAR) Prediction

Molecular modeling techniques are widely used to predict the biological activity of compounds and to understand the relationship between their chemical structure and biological function (Structure-Activity Relationship, SAR). While specific SAR studies on 2-bromo-4,6-dimethoxybenzaldehyde are not extensively documented in the provided search results, the computational methods employed in the study of related compounds lay the groundwork for such investigations.

For instance, studies on related bromo-dimethoxybenzaldehyde isomers have utilized molecular modeling to analyze electronic properties like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. scielo.brscielo.br These properties are crucial for predicting how a molecule will interact with a biological target. The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of a molecule. acs.orgresearchgate.netconsensus.app MEP maps reveal the electrophilic and nucleophilic sites on a molecule, which are key for understanding intermolecular recognition and binding to a receptor. researchgate.netresearchgate.net

Furthermore, molecular docking studies on related compounds, such as chalcone (B49325) derivatives synthesized from dimethoxybenzaldehydes, have been performed to predict their binding affinity to specific enzymes, which is a critical aspect of SAR. researchgate.net Although not directly focused on this compound, these studies demonstrate the applicability of molecular modeling in predicting the biological potential of this class of compounds.

Predicting Regioselectivity in Electrophilic Substitutions (e.g., Fukui function analysis)

Predicting the regioselectivity of chemical reactions, particularly electrophilic aromatic substitution, is a fundamental aspect of organic chemistry. Computational methods, such as Fukui function analysis, can provide valuable insights into the most probable sites for electrophilic attack on an aromatic ring. The Fukui function is a reactivity descriptor derived from DFT that indicates the change in electron density at a particular point in a molecule when the total number of electrons is changed.

For an electrophilic attack, the site with the highest value of the Fukui function for nucleophilic attack (f+) is predicted to be the most reactive. In the case of this compound, the presence of two activating methoxy (B1213986) groups and a deactivating but ortho, para-directing bromo group, along with an aldehyde group, creates a complex pattern of reactivity.

While specific Fukui function analysis for this compound was not found in the search results, the principles of this analysis can be applied. The methoxy groups at positions 4 and 6 strongly activate the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to them. The bromine atom at position 2 also directs to its ortho and para positions. The aldehyde group at position 1 is a deactivating group and directs incoming electrophiles to the meta position. By calculating the Fukui functions for each atom in the aromatic ring, one could quantitatively predict the most likely position for an electrophilic substitution reaction. researchgate.net This type of analysis is crucial for designing synthetic routes and understanding the reaction mechanisms of this compound.

Applications in Advanced Organic Synthesis

As a Key Building Block in Total Synthesis

2-Bromo-4,6-dimethoxybenzaldehyde has proven to be an indispensable starting material in the total synthesis of various complex organic molecules. Its reactivity allows for the strategic introduction of key functionalities and the construction of elaborate polycyclic frameworks.

In the realm of synthetic chemistry, this compound is utilized as a crucial precursor for creating complex polycyclic systems like chromene diones. Research has demonstrated its role in the synthesis of a focused library of chromene diones that mimic the core structure of myxocoumarin A. This synthesis involves an aldol (B89426) addition with methyl isobutyrate to form a β-hydroxy ester, a key intermediate that subsequently undergoes further transformations to yield the desired chromene dione (B5365651) scaffold. researchgate.netrsc.org The ability to readily alter the substitution pattern on the aromatic ring by using different benzaldehyde (B42025) building blocks highlights the versatility of this synthetic approach. researchgate.net

The antibiotic potential of myxocoumarins, natural products isolated from Stigmatella aurantiaca, has spurred interest in the synthesis of their analogs. researchgate.net this compound plays a pivotal role in this endeavor. Synthetic chromene dione precursors, derived from this aldehyde, have shown promising antibiotic activity against Gram-positive pathogens, including MRSA, even without the characteristic alkyl side chain of the natural product. researchgate.netresearchgate.net This finding is significant as it facilitates a more straightforward synthetic pathway to potentially potent antibiotic agents. The first total synthesis of myxocoumarin A also employed 4-bromo-2,6-dimethoxybenzaldehyde (B567764) in an aldol addition as a key step, underscoring the importance of this structural motif. researchgate.netnih.gov

While direct evidence for the use of this compound in the synthesis of lignolysin is not explicitly detailed in the provided search results, the general utility of substituted benzaldehydes in constructing complex natural product frameworks is well-established. The synthesis of related complex structures often involves methodologies where a functionalized benzaldehyde, such as this compound, could serve as a key starting material for building the core structure.

Formation of High-Value Chemical Intermediates

Beyond total synthesis, this compound is a key player in the production of valuable intermediates for various industries, most notably the pharmaceutical and agrochemical sectors.

A significant application of this compound is in the synthesis of precursors for the anti-anginal drug, Ivabradine. researchgate.netgrafiati.com The compound is a key intermediate in several synthetic routes to Ivabradine. researchgate.netgoogle.com For instance, 2-bromo-4,5-dimethoxybenzaldehyde (B182550) is used to produce 2-bromo-4,5-dimethoxyhydrocinnamonitrile through condensation with acetonitrile (B52724) or cyanoacetic acid, followed by reduction. researchgate.net This intermediate then undergoes cyclization to form 1-cyano-4,5-dimethoxybenzocyclobutene, a crucial component in the synthesis of Ivabradine. researchgate.net Various synthetic strategies have been developed to optimize the yield and efficiency of producing these intermediates, highlighting the industrial importance of this compound. researchgate.netgoogle.com

The utility of this compound extends to the agrochemical industry. vulcanchem.com While specific, detailed synthetic pathways to commercial agrochemicals are not extensively documented in the initial search results, the presence of the brominated and methoxylated phenyl ring suggests its potential as a precursor for fungicides, herbicides, and insecticides. ambeed.com The multifunctional nature of this compound makes it a valuable building block for creating a diverse range of biologically active molecules for agricultural applications.

Development of Novel Reagents and Catalysts

The strategic use of this compound as a foundational building block has led to the development of sophisticated and highly selective organocatalysts. Its unique substitution pattern, featuring a bromine atom and two methoxy (B1213986) groups, allows for the precise tuning of the steric and electronic properties of the resulting catalytic systems. This has been particularly impactful in the field of asymmetric catalysis, where the creation of tailored catalysts is crucial for achieving high levels of stereoselectivity in chemical transformations.

One notable application is in the synthesis of novel 4-aminopyridine (B3432731) catalysts, which are known for their efficacy in promoting a variety of functionalization reactions. Specifically, this compound serves as a key precursor in the preparation of cyclo-DBAP-type catalysts. researchgate.net These catalysts are designed with a lipophilic outer sphere to enhance selectivity, particularly in the functionalization of alcohols. researchgate.net

Research in this area has focused on creating catalysts that can selectively acylate and phosphorylate amphiphilic diols, a challenging task due to the competing reactive sites. The design of these catalysts involves placing two benzyl (B1604629) moieties, substituted with long apolar alkoxy groups, on the amine nitrogen of the 4-aminopyridine core. This structural modification has been shown to significantly improve the catalyst's activity in both acylation and phosphorylation reactions. researchgate.net

The development of these specialized catalysts from precursors like this compound underscores a rational approach to catalyst design. By systematically modifying the catalyst's structure, researchers can achieve greater control over reaction outcomes, leading to improved yields and higher selectivity for the desired product. researchgate.net The table below outlines the conceptual approach to the catalyst design and its intended impact on reaction selectivity.

| Catalyst Design Approach | Intended Effect on Selectivity | Reference |

| Placement of two benzyl moieties with long apolar alkoxy groups on the amine nitrogen of the 4-aminopyridine core. | Enhancing selectivity for the functionalization of the apolar site of amphiphilic diols. researchgate.net | researchgate.net |

| Restricting the degree of freedom of the benzyl substituents. | Regaining higher selectivity in acylation reactions. | researchgate.net |

This targeted approach to creating novel reagents and catalysts demonstrates the pivotal role of specifically functionalized aromatic aldehydes, such as this compound, in advancing the capabilities of modern organic synthesis.

Biological and Medicinal Chemistry Relevance

Antimicrobial Activity of Derivatives

Derivatives originating from 2-Bromo-4,6-dimethoxybenzaldehyde have demonstrated notable antimicrobial properties, particularly through the synthesis of corticiolic acid and its subsequent elaboration into compounds like aquastatins.

The primary antibacterial research stemming from this compound is centered on corticiolic acid. This compound, synthesized from the parent aldehyde, has shown effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Further derivatization of corticiolic acid has yielded even more complex structures with potent antibacterial action. The aquastatins, which are glycosylated heteromeric depsides formed by the condensation of orsellinic acid with corticiolic acid, also exhibit antibacterial properties .

While the outline mentions pyrazole (B372694), chalcone (B49325), and chromene dione (B5365651) derivatives as examples, current scientific literature accessible through searches does not provide specific instances of these classes being synthesized directly from this compound and tested for antibacterial activity. The main body of research focuses on the corticiolic acid scaffold.

The biological investigation of derivatives extends to antifungal activity. Specifically, aquastatins, which use corticiolic acid (derived from this compound) as a structural backbone, have been reported to possess antifungal activities .

Anticancer Research and Cytotoxicity Studies

The utility of this compound as a precursor in anticancer research is demonstrated through the cytotoxic evaluation of its derivatives.

While the outline suggests evaluating chalcone derivatives, the available research focuses on the cytotoxicity of corticiolic acid, a key downstream product of this compound nih.gov. The in vitro cytotoxicity of corticiolic acid was evaluated against several cancer cell lines using an MTT assay, with findings indicating potential anticancer effects nih.gov.

Structure-activity relationship (SAR) studies have provided insights into the molecular features responsible for the observed biological effects. For derivatives of corticiolic acid, research suggests that the dihydroxy pentadecyl benzoic acid moiety, which constitutes the core structure of corticiolic acid, is the key pharmacophore responsible for its activity sci-hub.se. This indicates that the specific arrangement of the hydroxyl groups and the long alkyl chain on the benzoic acid ring, derived originally from this compound, is critical for its cytotoxic potential.

Antidiabetic Activity of Related Brominated Compounds

The investigation into the therapeutic potential of this compound derivatives includes metabolic diseases. Corticiolic acid has been identified as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) nih.govsci-hub.se. PTP1B is recognized as a significant negative regulator of insulin (B600854) signaling pathways, and its inhibition is a key therapeutic strategy for managing diabetes nih.gov. The ability of a corticiolic acid to selectively inhibit this enzyme highlights its potential as a lead compound for the development of new antidiabetic agents nih.govsci-hub.se.

Table of Mentioned Compounds

Influence of Bromination Position on Biological Activity

The precise placement of a halogen atom, such as bromine, on an aromatic ring can profoundly alter the physicochemical properties and, consequently, the biological activity of a molecule. This is attributed to the halogen's ability to modulate factors like lipophilicity, electronic distribution (through inductive and resonance effects), and metabolic stability. wisdomlib.org The position of bromination on the benzaldehyde (B42025) ring is a critical determinant of the resulting compound's efficacy and mechanism of action in its derivatives.

Research into the structure-activity relationships (SAR) of various brominated aromatic compounds has consistently shown that positional isomerism leads to significant differences in biological outcomes. For instance, in the study of bromoindole-3-carbaldehyde derivatives, bromination was found to enhance cytotoxicity, with the most significant effect observed when the bromine atom was at the C-2 position. oup.com This highlights the critical nature of the substituent's location relative to other functional groups.

In the context of dimethoxybenzaldehyde derivatives, the influence of the bromine atom's position is evident in the synthesis and evaluation of related compounds like chalcones. Chalcones are synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. Studies on brominated chalcones derived from different isomers of bromo-dimethoxybenzaldehyde reveal that the substitution pattern is key to their antimicrobial activity. mdpi.com For example, a study involving the synthesis of various brominated benzaldehydes, including 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and 5-bromo-2,3-dimethoxybenzaldehyde (B184988), showed that the resulting chalcones and dihydrochalcones had varied biological activities. mdpi.comscielo.br Notably, dihydrochalcones possessing a single bromine atom at the 2-position of their B-ring demonstrated a marked positive effect on the inhibition of bacterial efflux pumps, suggesting a specific spatial requirement for this interaction. mdpi.com

Furthermore, the position of the bromine atom affects the non-covalent interactions that stabilize molecular conformations and interactions with biological macromolecules. A comparative crystallographic study of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) and 5-bromo-2,3-dimethoxybenzaldehyde showed differences in their intermolecular interactions; the 6-bromo isomer formed halogen-type interactions (Br···Br), which were absent in the 5-bromo isomer, demonstrating how a simple positional change can alter molecular assembly. scielo.br Such differences in intermolecular bonding potential can translate to varied affinities for a biological target. The electrostatic potential of the halogen atom is highly dependent on its position and the nature of adjacent groups on the aromatic ring, which in turn dictates its ability to form halogen bonds—a crucial interaction in drug design. pnas.org

The following table summarizes the effect of bromine placement on the activity of derivative compounds, illustrating the general principle that substitution position is a key variable in medicinal chemistry.

| Parent Compound Class | Bromine Position | Observed Effect on Biological Activity of Derivatives | Reference |

|---|---|---|---|

| Indole-3-carbaldehydes | C-2 Position | Maximally increased cytotoxicity. | oup.com |

| Dihydrochalcones | 2-Position on B-ring | Enhanced inhibitory effect on bacterial efflux pumps. | mdpi.com |

| Insulin (Phenylalanine residue) | Ortho-position | Enhanced thermodynamic stability and resistance to fibrillation. Meta and para positions had negligible effects. | biorxiv.org |

| Chalcones | Meta-position (dichloro-substituted) | Improved anti-inflammatory activity compared to mono-substituted or unsubstituted chalcones. | ljmr.lyljmr.ly |

Pharmacophore Identification and Lead Compound Optimization

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. researchgate.net Identifying the pharmacophore of a molecule like this compound is a crucial step in rational drug design, allowing for the development of new compounds with enhanced potency and selectivity. This compound and its isomers serve as valuable starting points, or "lead compounds," for optimization.

The structural features of this compound—a hydrogen bond acceptor (the aldehyde's carbonyl oxygen), two methoxy (B1213986) groups (which can also act as hydrogen bond acceptors), and an aromatic ring with a specific halogen substitution pattern—constitute its potential pharmacophoric features. acs.org These features can be mapped and used in virtual screening to find other molecules that fit the same interaction profile. unimas.mydovepress.com For example, this compound is a key intermediate in the synthesis of corticiolic acid, a natural product considered to be a bioactive pharmacophore itself. rsc.org

The process of lead optimization involves systematically modifying the structure of a lead compound to improve its pharmacological properties. An excellent illustration of this process involves the use of a closely related isomer, 2-bromo-4,5-dimethoxybenzaldehyde, to generate a library of novel agonists for the G protein-coupled receptor GPR35, a target implicated in inflammation and metabolic disorders. nih.gov In this research, the starting aldehyde was used to synthesize 5,6-dihydroxyindole-2-carboxylic acid (DHICA) analogues. Through systematic N-alkylation and other modifications, researchers were able to identify new GPR35 agonists with improved potency compared to the original lead compound, DHICA. nih.gov This demonstrates how a brominated dimethoxybenzaldehyde can serve as a foundational scaffold for creating diverse chemical entities in a lead optimization campaign.

Similarly, other brominated benzaldehydes have been identified as prototype molecules for new classes of therapeutic agents. For instance, 4-bromobenzaldehyde (B125591) semicarbazone was identified as the lead compound for a novel class of anticonvulsants. nih.gov Its structure-activity relationship was explored to understand the key features responsible for its activity, paving the way for the design of improved second-generation compounds. These examples underscore the value of the brominated benzaldehyde scaffold as a starting point for drug discovery programs. The specific substitution pattern of this compound, with its electron-donating methoxy groups and the strategically placed bromine, offers a unique template for generating novel structures with potential therapeutic applications.

Future Research Directions and Emerging Areas

Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research concerning 2-Bromo-4,6-dimethoxybenzaldehyde and its isomers should prioritize green chemistry principles to minimize hazardous waste and improve efficiency.

Solvent-Free and Mechanochemical Methods: Research has demonstrated the viability of green techniques such as grinding for synthesizing derivatives from bromo-dimethoxybenzaldehydes. researchgate.net The grinding method, performed at room temperature without a solvent, offers a significant reduction in reaction time compared to conventional methods. researchgate.net Further exploration into mechanochemical processes like ball milling and twin-screw extrusion (TSE) could lead to solvent-free, scalable synthesis. scispace.com TSE, in particular, allows for continuous processing and precise temperature control, overcoming some limitations of batch-based mechanochemistry. scispace.com

Safer Brominating Agents: Traditional bromination often uses liquid bromine, which is highly toxic and hazardous. Research has shown that N-bromosuccinimide (NBS) can be an effective and safer alternative for the bromination of dimethoxybenzaldehydes. mdpi.com Another promising green approach involves the in situ generation of bromine from oxidizing agents like potassium bromate (B103136) (KBrO₃) in the presence of a bromide source. sunankalijaga.org This method avoids the direct handling of molecular bromine, enhancing laboratory safety and reducing environmental impact. sunankalijaga.org

Expanding Derivatization for Novel Biological Activities

This compound is a valuable scaffold for creating diverse molecular architectures with potential therapeutic applications. Expanding the library of its derivatives is a key area for future investigation.

Anticancer Agents: Chalcones, synthesized via the Claisen-Schmidt condensation of substituted benzaldehydes and acetophenones, are a significant class of compounds with anticancer potential. researchgate.netnih.gov For instance, a chalcone (B49325) derivative synthesized from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and 2-hydroxyacetophenone (B1195853) showed moderate cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.net Future work could involve creating a broader range of chalcone hybrids and other heterocyclic systems, such as 2-amino-3-cyanopyridine (B104079) derivatives, which have also demonstrated cytotoxic effects against various cancer cell lines. bohrium.com

Antibacterial Compounds: The scaffold can be used to synthesize analogs of natural products with antibiotic properties. In one study, 4-bromo-2,6-dimethoxybenzaldehyde (B567764) was a starting material for producing myxocoumarin-inspired chromene diones. rsc.org These compounds, and their subsequent derivatives created through reactions like O-demethylation and O-acetylation, were evaluated for their antibacterial potential, with some showing excellent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org This highlights a promising avenue for developing new antibiotics based on this core structure.

Advanced Computational Studies for Drug Design and Mechanism Elucidation

In silico methods are indispensable tools for accelerating drug discovery and understanding molecular behavior. Applying these techniques to this compound and its derivatives can guide synthetic efforts and provide mechanistic insights.

Molecular Docking and Target Identification: Molecular docking simulations have been used to predict the binding interactions of chalcone derivatives with specific biological targets. Studies have identified the Epidermal Growth Factor Receptor (EGFR) as a potential target for chalcones derived from bromo-dimethoxybenzaldehydes. researchgate.net Furthermore, reverse molecular docking has suggested that Cyclin-Dependent Kinase 1 (CDK1) could be a target for other chalcone analogs, indicating their potential to inhibit cell proliferation and migration. nih.gov Future computational work can expand the scope of potential targets for new derivatives.

Quantum Mechanics and Molecular Properties: Density Functional Theory (DFT) calculations are powerful for understanding the electronic properties and intermolecular interactions of molecules. scielo.br Such studies on bromo-dimethoxybenzaldehyde isomers have provided insights into their molecular structure, frontier molecular orbitals, and molecular electrostatic potential (MEP) maps. scielo.br Analysis of noncovalent interactions, such as halogen bonds, using tools like Hirshfeld surfaces, can help in understanding crystal packing, which is crucial for structure-activity relationship studies and the design of new materials. scielo.br

Exploration of Material Science Applications

The unique structural and electronic features of this compound suggest its potential use in the development of novel materials.

Crystal Engineering: The presence of a bromine atom in the molecular structure allows for the formation of halogen bonds. scielo.br These specific and directional noncovalent interactions can be exploited in crystal engineering to control the supramolecular assembly of molecules in the solid state. scielo.br By understanding and controlling these interactions, it may be possible to design new crystalline materials with tailored physical properties for applications in areas like nonlinear optics or advanced sensors. scielo.br

Investigation of Pharmacological Targets and Mechanisms of Action